叔戊基异腈

描述

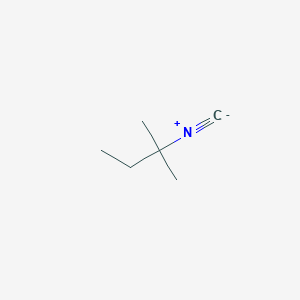

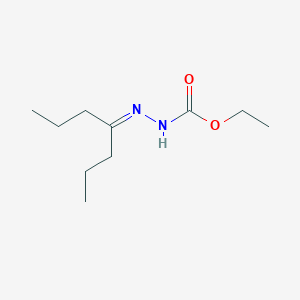

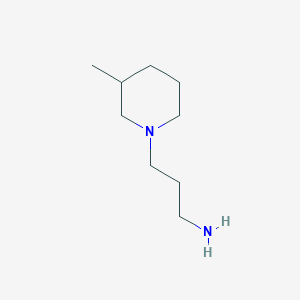

Tert-Amylisocyanide (TAIC) is a chemical compound that belongs to the family of isocyanides. It is a colorless liquid with a pungent odor and is highly reactive. TAIC has been widely used in scientific research for its unique properties and has shown promising results in various applications.

科学研究应用

纳米颗粒合成和化学反应

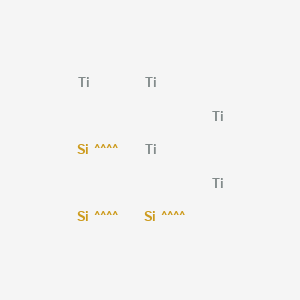

叔戊醇已被用于合成各种形态不同的金属氧化物和氢氧化物,例如 TiO2 纳米颗粒和纳米棒、FeOOH 纳米线、Fe2O3 纳米颗粒和 SnO2 纳米颗粒。E1 反应归因于叔戊醇中叔碳正离子的稳定性,在这些合成中起着关键作用。这个化学过程导致形成金属氧化物,这些金属氧化物尽管在非亲水性溶剂中合成,但显示出与水性体系的相容性。这些材料由于易于掺入水溶性聚合物(如 PVA)而具有广阔的应用前景,从而增强了它们在不同领域的实用性 (胡等人,2012)。

生物柴油生产

在可再生能源领域,叔戊醇已被用作诺维信 435 脂肪酶催化的大豆油甲醇化反应的反应介质,以生产生物柴油。这种方法有效地解决了传统工艺中过量甲醇和副产物甘油带来的负面影响。叔戊醇的使用允许获得高生物柴油产率,即使经过多次循环,脂肪酶活性也几乎没有损失,展示了生物柴油生产的可持续且高效的方法 (博,2009)。

作用机制

Target of Action

Tert-Amylisocyanide, also known as 2-Isocyano-2-Methylbutane, primarily targets the Telomerase Reverse Transcriptase (TERT) . TERT is a catalytic subunit of telomerase, a crucial enzyme responsible for telomere maintenance and human genome stability . TERT plays a significant role in tumor initiation and progression .

Mode of Action

The mode of action of Tert-Amylisocyanide involves the activation of TERT. The main mechanism of TERT activation involves the acquisition of somatic mutations by the TERT gene promoter (TERTp) . TERTp structure and transcription factors directly interact with TERTp and regulate its transcription .

Biochemical Pathways

TERT plays a pivotal role in the biochemical pathways involved in telomere maintenance and human genome stability . TERT is regulated by transcriptional factors and post-translational modification mechanisms . Telomere maintenance by regulating telomerase activity and assembly with telomere-binding proteins are regulated by TERT in telomerase-positive cancer cells .

Pharmacokinetics

Pharmacokinetics and pharmacodynamics operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions . These parameters will help decide on an optimal dose, ideal administration timing, and an appropriate frequency of the drug .

Result of Action

The result of Tert-Amylisocyanide’s action is the activation of TERT, which plays a central role in modulating telomerase activity in tumors, conferring the hallmark of immortality on neoplastic clones . The high activation of TERT, observed in over 90% of tumors, plays a significant role in tumor initiation and progression .

Action Environment

The action environment of Tert-Amylisocyanide can be influenced by various factors. For instance, the use of an environment-friendly antisolvent, tert-amyl alcohol (TAA), can improve the quality of perovskite films, which can effectively regulate the formation of an intermediate phase staged in between a liquid precursor phase and a solid perovskite phase due to its moderate polarity .

安全和危害

属性

IUPAC Name |

2-isocyano-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-5-6(2,3)7-4/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANHUOZJSFYTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373424 | |

| Record name | Butane, 2-isocyano-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13947-76-7 | |

| Record name | Butane, 2-isocyano-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine](/img/structure/B78157.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)